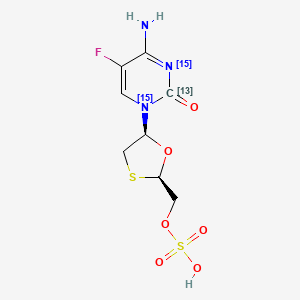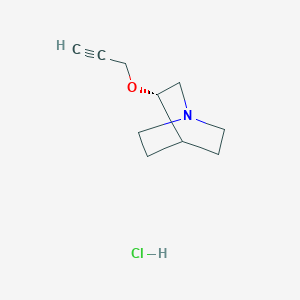
Talsaclidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Talsaclidine Hydrochloride is a non-selective muscarinic acetylcholine receptor agonist. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . Initially developed for the treatment of Alzheimer’s disease, it showed only modest or poor efficacy in clinical trials .
准备方法
Synthetic Routes and Reaction Conditions: Talsaclidine Hydrochloride can be synthesized through a multi-step process involving the reaction of ®-3-(2-Propynyloxy)-1-Azabicyclo[2.2.2]octane with hydrochloric acid. The reaction conditions typically involve the use of solvents like DMSO and maintaining the reaction mixture at low temperatures .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps like recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of Talsaclidine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the core structure.
科学研究应用
Talsaclidine Hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It promotes the nonamyloidogenic α-secretase pathway, making it a candidate for cholinergic replacement therapy . Additionally, it has been studied for its effects on muscarinic receptors, particularly the M1 subtype, which is involved in cognitive functions .
作用机制
Talsaclidine Hydrochloride exerts its effects by acting as an agonist at muscarinic acetylcholine receptors. It preferentially stimulates the M1 receptor subtype, leading to increased release of amyloid precursor protein (APP) and decreased formation of amyloid-beta (Aβ) peptides . This mechanism is believed to be beneficial in the context of Alzheimer’s disease, where accumulation of Aβ peptides is a hallmark .
相似化合物的比较
Aceclidine: Another muscarinic agonist with similar receptor activity.
Vedaclidine: A muscarinic agonist with a different receptor subtype selectivity profile.
Comparison: Talsaclidine Hydrochloride is unique in its ability to act as a full agonist at the M1 receptor subtype while being a partial agonist at M2 and M3 subtypes . This selective activity profile makes it distinct from other muscarinic agonists like Aceclidine and Vedaclidine, which may have different efficacy and side effect profiles .
属性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC 名称 |
(3S)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;/h1,9-10H,3-8H2;1H/t10-;/m1./s1 |
InChI 键 |
ATPKXEHNPAHVNR-HNCPQSOCSA-N |
手性 SMILES |
C#CCO[C@@H]1CN2CCC1CC2.Cl |
规范 SMILES |
C#CCOC1CN2CCC1CC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


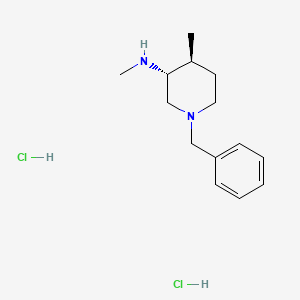



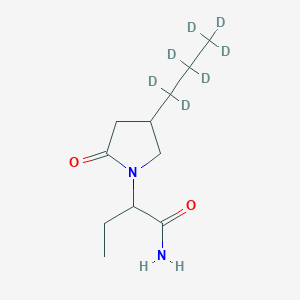

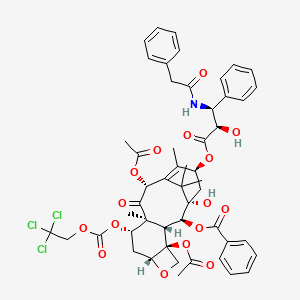
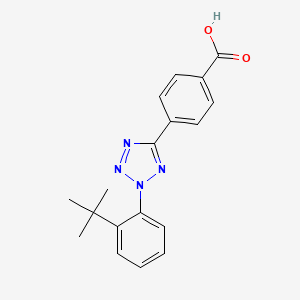


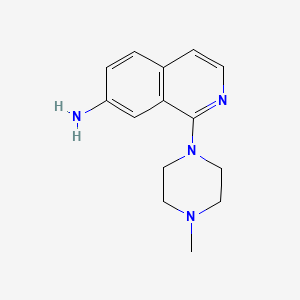
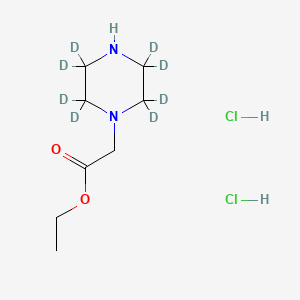
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
